1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole
Description
Synthesis Analysis
The synthesis of compounds related to 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole involves various chemical reactions, including oxidation and the Weidenhagen reaction. For instance, the oxidation of 1-methyl-2-(5′-methyl-2′-furyl)benzimidazoles leads to the formation of carboxylic acid salts and 5′-formyl derivatives, depending on the oxidizing agent used, such as potassium permanganate or selenium dioxide (El’chaninov, Simonov, & Simkin, 1982). Additionally, N-methylation and electrophilic substitution reactions are crucial steps in synthesizing 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole, which involves modifications on both the furan ring and the central benzene fragment (El’chaninov, Aleksandrov, & El’chaninov, 2015).
Molecular Structure Analysis
The structure of related compounds, such as 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was confirmed through X-ray crystallography, indicating the planar, conjugated, and aromatic nature of the imidazol-4-yl-triazole system. This structural analysis provides insight into the molecular framework and electronic configuration of these compounds, essential for understanding their chemical behavior (Afshar, Berman, Perepichka, Sawzik, Lessinger, Lim, & Hosmane, 1987).
properties
IUPAC Name |
5-(furan-2-yl)-3-[(2-methylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-16-11-5-2-3-6-12(11)19(10)9-14-17-15(21-18-14)13-7-4-8-20-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCABQPXZIAXLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=NOC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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